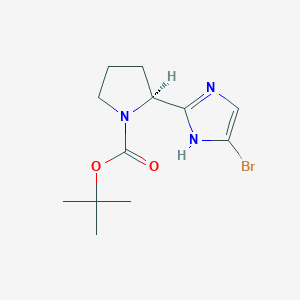

(S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

Introduction and Chemical Identity

Historical Context and Development

The compound emerged during Merck & Co.’s research into hepatitis C virus (HCV) NS5A inhibitors, culminating in the development of elbasvir—a component of the FDA-approved combination therapy grazoprevir/elbasvir (Zepatier®) . Patents filed between 2010–2015 (e.g., WO2015065821) detail its role in multi-step synthesis processes, where it acts as a key chiral building block . Its optimized synthesis route, involving palladium-catalyzed cross-coupling and Boc protection strategies, reflects advancements in asymmetric catalysis and heterocyclic chemistry .

Nomenclature and Structural Classification

IUPAC Name :

tert-Butyl (2S)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Molecular Formula : C₁₂H₁₈BrN₃O₂

Molecular Weight : 316.19 g/mol

Structural Features:

- Pyrrolidine Core : A saturated five-membered ring with one nitrogen atom, providing conformational rigidity .

- Imidazole Substituent : A 1H-imidazole ring with a bromine atom at position 5, enhancing electrophilic reactivity .

- tert-Butyloxycarbonyl (Boc) Group : A protective moiety for amines, critical for stepwise synthesis .

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1007882-59-8 | |

| Melting Point | Not reported | |

| Boiling Point | 469.3±35.0 °C (predicted) | |

| SMILES Notation | CC(C)(C)OC(=O)N1CC@HCC1 |

Significance in Heterocyclic Chemistry Research

The compound exemplifies the synergy of two heterocycles:

- Pyrrolidine : Its high basicity (pKa ~11.3) and planar structure facilitate interactions with biological targets .

- Imidazole : The amphoteric nature (pKa ~6.95 for N-H) enables hydrogen bonding, critical for enzyme inhibition in antiviral agents .

The stereocenter at the pyrrolidine’s C2 position ensures enantioselective activity, a hallmark of NS5A inhibitors like elbasvir .

Industrial and Academic Research Applications

Industrial Applications:

- Elbasvir Synthesis : Serves as Intermediate V in Merck’s patented route, enabling large-scale production of Zepatier® .

- Process Optimization : Innovations in catalytic asymmetric hydrogenation and Boc deprotection have improved yields (>90%) .

Academic Research:

- Asymmetric Catalysis : Studies focus on chiral induction during imidazole-pyrrolidine coupling .

- Structure-Activity Relationships (SAR) : Modifications to the bromoimidazole moiety are explored to enhance HCV NS5A binding .

| Synthetic Route | Key Steps | Yield |

|---|---|---|

| Patent WO2015065821 | Palladium coupling → Boc protection → Cyclization | 85–92% |

| Alternative Methods | Grignard addition → Resolution | 78% |

Properties

IUPAC Name |

tert-butyl (2S)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZHEEFWONCMGH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717969 | |

| Record name | tert-Butyl (2S)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007882-59-8 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(5-bromo-1H-imidazol-2-yl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007882-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials such as (S)-proline.

Formation of the Imidazole Ring: The 5-bromoimidazole moiety is introduced through a cyclization reaction involving appropriate precursors like 1,2-diaminobenzene and a brominating agent.

Esterification: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by employing continuous flow chemistry techniques, which enhance reaction efficiency and safety. Catalysts and automated systems are often used to control reaction conditions precisely.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the bromine substituent can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the imidazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and palladium-catalyzed cross-coupling reactions.

Major Products:

Oxidation: Products with oxidized imidazole rings.

Reduction: Debrominated derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Compounds

Research has indicated that compounds similar to (S)-tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate exhibit antiviral properties. A patent (US8940718B2) discusses various antiviral compounds, including derivatives of imidazole that can inhibit viral replication. The imidazole ring in this compound is crucial for its biological activity against viruses, making it a candidate for further antiviral drug development .

2. Anticancer Research

The structural features of this compound suggest potential applications in anticancer therapies. The bromine substituent on the imidazole ring may enhance interactions with biological targets involved in cancer cell proliferation and survival pathways. Studies are ongoing to evaluate its efficacy against specific cancer types, leveraging its unique chemical structure for targeted therapy .

Biological Research Applications

1. Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes makes it valuable in biochemical assays aimed at understanding enzyme mechanisms. Research has shown that imidazole derivatives can act as inhibitors for various enzymes, including kinases and phosphatases, which are pivotal in signaling pathways related to disease states .

2. Receptor Binding Studies

Preliminary studies indicate that this compound may have interactions with certain receptors involved in neurotransmission and other physiological processes. This opens avenues for exploring its role as a modulator in receptor-mediated pathways, particularly in neuropharmacology .

Synthetic Methodologies

1. As a Building Block

In synthetic organic chemistry, this compound can serve as an important building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions, facilitating the development of new pharmaceuticals and agrochemicals .

2. Chiral Synthesis

The chiral nature of this compound makes it a valuable precursor in asymmetric synthesis. Its use in creating chiral centers is significant in the pharmaceutical industry where enantiomerically pure compounds are often required for therapeutic efficacy .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Patent US8940718B2 | Antiviral Activity | Identified potential antiviral activity of imidazole derivatives, including the subject compound. |

| Enzyme Inhibition Research | Kinase Inhibition | Demonstrated that similar compounds can inhibit key kinases involved in cancer signaling pathways. |

| Neuropharmacology Study | Receptor Interaction | Preliminary data suggests interaction with neurotransmitter receptors, indicating potential neuroactive properties. |

Mechanism of Action

The compound’s mechanism of action involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bromine substituent may enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Stereoisomers and Halogenated Analogs

a) (R)-Enantiomer (CAS: 1240893-76-8)

Structurally identical but with opposite chirality at the pyrrolidine center. Despite a similarity score of 1.00, enantiomeric differences can lead to divergent biological activities, particularly in chiral environments like enzyme binding pockets .

b) (S)-tert-Butyl 2-(4,5-Dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 1370600-56-8)

- Structural Difference : Additional bromine at position 4 of the imidazole.

- The dibromo derivative is more reactive in nucleophilic aromatic substitution .

Table 1: Halogenated Derivatives Comparison

Heterocyclic Replacements

a) Pyridine Analogs (e.g., tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate)

- Structural Difference : Imidazole replaced by pyridine.

- Impact : Pyridine’s lower basicity (pKa ~1 vs. imidazole’s ~7) reduces protonation under physiological conditions, affecting solubility and target interactions. Methoxy groups improve solubility but reduce aromatic reactivity .

b) Imidazo[4,5-b]pyridine Derivative (CAS: Unspecified)

- Structural Difference : Fused imidazo[4,5-b]pyridine ring system.

- Impact : Increased aromaticity and planarity enhance binding to flat enzymatic pockets (e.g., kinases). However, reduced solubility may limit bioavailability .

Functional Group Variations

a) Boronate Esters (e.g., CAS: 1007882-12-3)

- Structural Difference : Phenyl boronate group at imidazole position 5.

- Impact : Enables Suzuki-Miyaura coupling (MW: 439.36 g/mol). Higher molecular weight and boronate reactivity make these compounds pivotal in synthesizing biaryl structures .

b) Trimethylsilyl Ethynyl Derivative (CAS: 1228968-40-8)

- Structural Difference : Trimethylsilyl-protected ethynyl group on the phenyl ring.

- Impact: Ethynyl groups facilitate Sonogashira couplings. The silyl group adds steric bulk, altering reaction kinetics .

c) Cyanomethyl Derivative (CAS: 1187931-76-5)

- Structural Difference: Cyanomethyl substituent on pyrrolidine.

- Impact: The electron-withdrawing cyano group modifies electronic properties, enabling nitrile-specific reactions (e.g., hydrolysis to carboxylic acids) .

Table 2: Functional Group Modifications

Biological Activity

(S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, with the CAS number 1007882-59-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18BrN3O2

- Molecular Weight : 316.19 g/mol

- Purity : ≥98%

The compound features a pyrrolidine core substituted with a brominated imidazole moiety, which is known for enhancing biological activity through various mechanisms.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds containing nitrogen heterocycles, including imidazole derivatives. The compound has shown promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli . In vitro evaluations reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating effective antibacterial activity compared to standard antibiotics like ciprofloxacin .

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various fungal strains, suggesting potential applications in antifungal therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Targeting Specific Receptors : The imidazole group can interact with various biological receptors, potentially modulating signaling pathways involved in inflammation and infection responses.

Study on Antimicrobial Efficacy

A study published in MDPI explored a series of pyrrole derivatives, including those similar to our compound, demonstrating significant antimicrobial activity with MIC values as low as 3.125 µg/mL against resistant strains . These findings support the hypothesis that this compound could be developed into a novel antibacterial agent.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| (S)-tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine | TBD | TBD |

Anti-inflammatory Potential

In addition to its antibacterial properties, there is emerging evidence suggesting that imidazole derivatives can exhibit anti-inflammatory effects. For instance, related compounds were shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . Although specific data for this compound is not yet available, its structural similarity to known COX inhibitors warrants further investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, a carbodiimide-mediated coupling (e.g., using DIPEA as a base and CH₂Cl₂ as solvent) can form key intermediates, followed by purification via flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) . The bromo-substituted imidazole ring can be introduced through nucleophilic substitution or metal-catalyzed cross-coupling. Reaction yields (~59%) and purity are confirmed via LC-MS and NMR .

| Key Reaction Parameters |

|---|

| Solvent: CH₂Cl₂ |

| Base: DIPEA (6.45 mmol) |

| Purification: Flash chromatography |

| Yield: ~59% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl group at δ ~1.4 ppm, pyrrolidine protons between δ 1.8–3.5 ppm) .

- HRMS : Confirms molecular weight (e.g., calculated vs. observed m/z for [M+H]+) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments from spectroscopic data?

- Methodological Answer : X-ray diffraction with SHELXL refinement is used to resolve conflicting spectral interpretations. For example, the (S)-configuration of the pyrrolidine ring and bromo-imidazole orientation can be unambiguously confirmed via crystallography. SHELXL parameters (e.g., R-factor, displacement parameters) ensure structural accuracy .

Q. What experimental strategies enable functionalization of the bromo substituent for downstream applications?

- Methodological Answer : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent) are optimized via kinetic monitoring. Post-reaction purification involves column chromatography and recrystallization .

| Cross-Coupling Optimization |

|---|

| Catalyst: Pd(PPh₃)₄ (5 mol%) |

| Base: Na₂CO₃ |

| Solvent: DME/H₂O (3:1) |

| Temperature: 80°C, 12 h |

**How can analogs with modified imidazole rings be designed to probe structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.